molecular formula C8H5Cl2N3 B12845129 2,3-Dichloroquinoxalin-6-amine

2,3-Dichloroquinoxalin-6-amine

Cat. No.: B12845129
M. Wt: 214.05 g/mol
InChI Key: YCLUGYOTBXWZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloroquinoxalin-6-amine is a chemical compound with the molecular formula C8H5Cl2N3. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloroquinoxalin-6-amine typically involves the reaction of 2,3-dichloroquinoxaline with an amine source. One common method is the Buchwald-Hartwig amination reaction, where 2,3-dichloroquinoxaline is reacted with an amine in the presence of a palladium catalyst and a base . This reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloroquinoxalin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dichloroquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloroquinoxalin-6-amine is unique due to its chlorine substituents, which enhance its reactivity and allow for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various functionalized quinoxaline derivatives .

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

2,3-dichloroquinoxalin-6-amine

InChI

InChI=1S/C8H5Cl2N3/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H,11H2

InChI Key

YCLUGYOTBXWZAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.